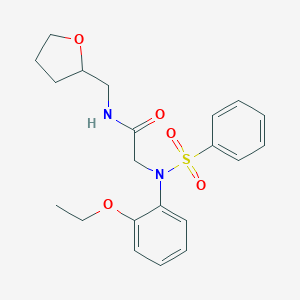![molecular formula C26H21N3O2S B298923 1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298923.png)
1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as THIQ, is a compound that has been extensively studied for its potential applications in scientific research. THIQ has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in the development and progression of cancer and other diseases. 1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been found to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory activity, making it a promising candidate for use in the treatment of inflammatory diseases, such as arthritis. 1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been found to exhibit antioxidant activity, which may help to protect against oxidative damage and prevent the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is its potent anti-cancer activity, which makes it a promising candidate for use in the development of new cancer therapies. 1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is also relatively easy to synthesize, making it a cost-effective method for producing the compound. However, one of the limitations of 1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is that its mechanism of action is not fully understood, which may limit its potential applications in certain research areas.
Orientations Futures
There are several future directions for research on 1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. One area of research is the development of new cancer therapies that incorporate 1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. Another area of research is the investigation of the mechanism of action of 1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, which may help to identify new targets for the development of drugs to treat various diseases. Additionally, 1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione may have potential applications in the development of new treatments for inflammatory diseases and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves the reaction of 2-naphthaldehyde, indole-3-acetaldehyde, and thiourea in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of the final product, 1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. The synthesis of 1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been optimized to yield high purity and high yield, making it a cost-effective method for producing the compound.
Applications De Recherche Scientifique
1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is in the field of cancer research. 1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been found to exhibit potent anti-cancer activity, making it a promising candidate for use in the development of new cancer therapies. 1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
|---|---|
Formule moléculaire |
C26H21N3O2S |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
1,3-dimethyl-5-[[1-(naphthalen-2-ylmethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C26H21N3O2S/c1-27-24(30)22(25(31)28(2)26(27)32)14-20-16-29(23-10-6-5-9-21(20)23)15-17-11-12-18-7-3-4-8-19(18)13-17/h3-14,16H,15H2,1-2H3 |
Clé InChI |
PCUGDCOYRMVHGT-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC5=CC=CC=C5C=C4)C(=O)N(C1=S)C |
SMILES canonique |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC5=CC=CC=C5C=C4)C(=O)N(C1=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B298840.png)
![N-[2-(2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}hydrazino)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B298843.png)
![N-(4-fluorophenyl)-N-(2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B298844.png)
![N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B298845.png)
![3-methoxy-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B298849.png)
![4-[(phenylsulfanyl)methyl]-N'-(2-pyridinylmethylene)benzohydrazide](/img/structure/B298850.png)
![2-[(3-bromobenzyl)sulfanyl]-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]acetohydrazide](/img/structure/B298851.png)

![N-(3-chloro-4-methoxyphenyl)-N-(2-{2-[(5-{4-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-4-methylbenzenesulfonamide](/img/structure/B298854.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B298858.png)
![ethyl (2Z)-5-(4-ethoxyphenyl)-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298860.png)
![2-[2,6-dichloro-4-[(Z)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B298861.png)
![(4-{(Z)-[6-(ethoxycarbonyl)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298862.png)
![2-[2-ethoxy-4-[(Z)-[[2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298863.png)